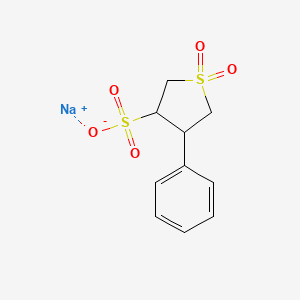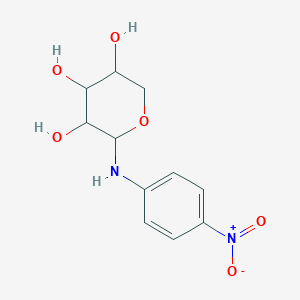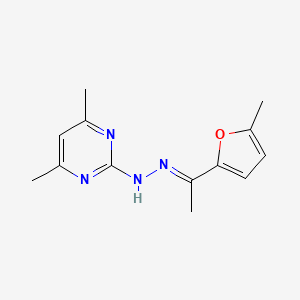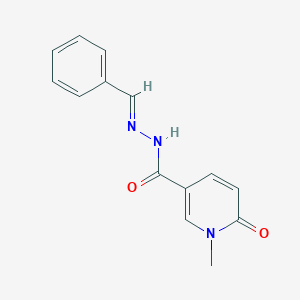![molecular formula C15H11BrN2O3 B3858356 1-(4-bromophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3858356.png)
1-(4-bromophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one
Overview
Description
1-(4-bromophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as NBPO and has a molecular formula of C15H10BrN3O3. In
Mechanism of Action
The mechanism of action of NBPO in various biological systems is not fully understood. However, it has been reported that NBPO inhibits the activity of various enzymes, including acetylcholinesterase and matrix metalloproteinases, which are involved in various physiological processes, such as neurotransmission and tissue remodeling.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBPO have been extensively studied in vitro and in vivo. In vitro studies have shown that NBPO inhibits the growth of cancer cells, by inducing apoptosis, a process of programmed cell death. NBPO has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain, resulting in improved cognitive function. In vivo studies have shown that NBPO has a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
NBPO has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and unique electronic and steric properties. However, NBPO has several limitations, including its low solubility in water, which limits its applicability in biological systems, and its potential to form reactive intermediates, which can lead to unwanted side reactions.
Future Directions
There are several future directions for the research on NBPO. One potential direction is the development of NBPO-based fluorescent dyes for biological imaging applications. Another potential direction is the development of NBPO-based catalysts for various chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of NBPO in various biological systems, which could lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
NBPO has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, NBPO has been studied as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells. NBPO has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
In materials science, NBPO has been studied as a building block for the synthesis of functional materials, such as fluorescent dyes and metal complexes. NBPO has also been investigated as a potential catalyst for various chemical reactions, due to its unique electronic and steric properties.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-7-5-11(6-8-12)15(19)9-10-17-13-3-1-2-4-14(13)18(20)21/h1-10,17H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEMYTOSMWLKCV-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide](/img/structure/B3858276.png)
![4-phenyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidine-2-thione](/img/structure/B3858284.png)
![2-{[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B3858290.png)


![1-benzyl-3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858312.png)
![4-({[(2-chlorophenyl)amino]carbonyl}amino)-N-(1-cyclopropylethyl)-N-phenylbenzamide](/img/structure/B3858316.png)
![4-[2-(4-nitrophenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3858322.png)





![5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B3858383.png)